molecular formula C22H18N4O3S B12026634 2-(4-Ethoxyphenyl)-5-(1-ethyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 538340-78-2

2-(4-Ethoxyphenyl)-5-(1-ethyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12026634
CAS No.: 538340-78-2
M. Wt: 418.5 g/mol
InChI Key: CMTDEJRTNPVOQZ-ZCXUNETKSA-N
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Description

2-(4-Ethoxyphenyl)-5-(1-ethyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethyl-oxoindolinylidene moiety, and a thiazolotriazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-5-(1-ethyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 1-ethyl-2-oxoindoline-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the indolinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the indolinone, converting it to a hydroxyl group.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development studies.

Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(1-ethyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    2-(2-Oxoindolin-3-ylidene)malononitrile: Shares the indolinone moiety but differs in the substituents attached to the core structure.

    Thiazolotriazole derivatives: Compounds with similar thiazolotriazole cores but different substituents on the phenyl ring.

Uniqueness: The uniqueness of 2-(4-Ethoxyphenyl)-5-(1-ethyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

538340-78-2

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18N4O3S/c1-3-25-16-8-6-5-7-15(16)17(20(25)27)18-21(28)26-22(30-18)23-19(24-26)13-9-11-14(12-10-13)29-4-2/h5-12H,3-4H2,1-2H3/b18-17-

InChI Key

CMTDEJRTNPVOQZ-ZCXUNETKSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)C1=O

Origin of Product

United States

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